4-Bromo-1-methyl-1H-pyrazole-3-carbonyl chloride

Übersicht

Beschreibung

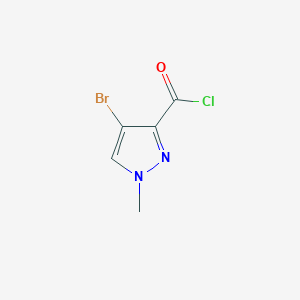

4-Bromo-1-methyl-1H-pyrazole-3-carbonyl chloride: is a chemical compound with the molecular formula C5H4BrClN2O. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two adjacent nitrogen atoms.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-methyl-1H-pyrazole-3-carbonyl chloride typically involves the bromination of 1-methyl-1H-pyrazole-3-carbonyl chloride. The reaction is carried out using bromine or a brominating agent under controlled conditions to ensure selective bromination at the 4-position of the pyrazole ring .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Bromo-1-methyl-1H-pyrazole-3-carbonyl chloride can undergo various types of chemical reactions, including:

Nucleophilic Substitution: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.

Coupling Reactions: The bromine atom at the 4-position can participate in coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form carbon-carbon bonds with aryl or vinyl groups.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols in the presence of a base (e.g., triethylamine) are commonly used.

Coupling Reactions: Palladium catalysts, along with bases such as potassium carbonate, are used in coupling reactions.

Major Products:

Wissenschaftliche Forschungsanwendungen

Building Block in Organic Synthesis

4-Bromo-1-methyl-1H-pyrazole-3-carbonyl chloride serves as a versatile building block for synthesizing more complex organic molecules. Its reactive carbonyl chloride group allows for further substitution reactions, enabling chemists to create a variety of derivatives with potential biological activity.

Research indicates that compounds derived from 4-bromo-1-methyl-1H-pyrazole structures exhibit notable biological activities, including antifungal and antibacterial properties. For instance, derivatives have shown efficacy against various phytopathogenic fungi, making them candidates for agricultural applications .

Enzyme Inhibition Studies

The compound has been utilized in studies focusing on enzyme inhibition, particularly in understanding protein-ligand interactions. Its ability to interact with specific enzymes makes it valuable for drug discovery and development processes .

Material Science

In material science, derivatives of this compound are explored for their potential use in developing new materials with specific properties, such as polymers and coatings. The unique chemical characteristics imparted by the bromine and carbonyl groups contribute to the desired material properties .

Case Studies and Research Findings

Wirkmechanismus

The mechanism of action of 4-Bromo-1-methyl-1H-pyrazole-3-carbonyl chloride depends on its specific application. In the context of medicinal chemistry, the compound may act as an inhibitor by binding to the active site of an enzyme or receptor, thereby blocking its activity. The molecular targets and pathways involved vary based on the specific biological system being studied .

Vergleich Mit ähnlichen Verbindungen

4-Bromo-1H-pyrazole: Similar to 4-Bromo-1-methyl-1H-pyrazole-3-carbonyl chloride but lacks the carbonyl chloride group.

1-Methyl-4-bromopyrazole: Similar structure but without the carbonyl chloride group.

4-Bromo-3-methyl-1H-pyrazole: Another brominated pyrazole derivative with a different substitution pattern.

Uniqueness: this compound is unique due to the presence of both a bromine atom and a carbonyl chloride group on the pyrazole ring. This combination of functional groups provides distinct reactivity and allows for diverse chemical transformations, making it a valuable intermediate in organic synthesis .

Biologische Aktivität

4-Bromo-1-methyl-1H-pyrazole-3-carbonyl chloride is a synthetic compound with significant potential in medicinal chemistry, particularly as an intermediate in the synthesis of various bioactive molecules. Its molecular formula is , and it features a pyrazole ring that is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, cellular effects, and potential therapeutic applications.

The biological activity of this compound can be attributed to its reactive carbonyl chloride group. This functional group allows the compound to engage in covalent bonding with nucleophilic sites on proteins and enzymes, particularly amino groups on lysine residues. Such interactions can lead to:

- Enzyme Inhibition : The formation of stable amide bonds may inhibit enzyme activity by obstructing active sites or altering enzyme conformation.

- Cell Signaling Modulation : The compound can influence key signaling pathways by modifying proteins involved in cell signaling, potentially affecting processes such as phosphorylation and gene expression .

| Mechanism | Description |

|---|---|

| Covalent Bond Formation | Reacts with nucleophilic sites on proteins, forming stable amide bonds. |

| Enzyme Activity Modulation | Inhibits or enhances enzyme function through structural modifications. |

| Signal Pathway Influence | Alters phosphorylation states and gene expression via protein modification. |

Cellular Effects

Research indicates that this compound can induce oxidative stress in cells, leading to the production of reactive oxygen species (ROS). This oxidative stress can result in cellular damage and apoptosis, particularly in cancer cells. For instance, studies have shown that this compound can enhance caspase-3 activity, a key marker of apoptosis, in breast cancer MDA-MB-231 cells .

Case Study: Apoptosis Induction

In a study evaluating the compound's effects on MDA-MB-231 cells:

- Concentration : The compound was tested at concentrations ranging from 1.0 μM to 10.0 μM.

- Findings : Morphological changes were observed at 1.0 μM, and caspase-3 activity increased by 33% to 57% at 10.0 μM, indicating significant apoptosis-inducing properties .

Anticancer Potential

Compounds containing the pyrazole scaffold have been extensively studied for their anticancer properties. The structural similarity between this compound and other pyrazole derivatives suggests it may exhibit similar anticancer activities across various cancer types.

Table 2: Anticancer Activity Overview

Eigenschaften

IUPAC Name |

4-bromo-1-methylpyrazole-3-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrClN2O/c1-9-2-3(6)4(8-9)5(7)10/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTARGXLMISJCPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)C(=O)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70345511 | |

| Record name | 4-Bromo-1-methyl-1H-pyrazole-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70345511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

912569-70-1 | |

| Record name | 4-Bromo-1-methyl-1H-pyrazole-3-carbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=912569-70-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-1-methyl-1H-pyrazole-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70345511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.